molecular formula C12H8ClNO B085217 4-Chlorophenyl pyridin-3-yl ketone CAS No. 14548-44-8

4-Chlorophenyl pyridin-3-yl ketone

Cat. No. B085217
CAS RN: 14548-44-8
M. Wt: 217.65 g/mol
InChI Key: VZWGUDFNQIAHEY-UHFFFAOYSA-N
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Description

4-Chlorophenyl pyridin-3-yl ketone is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. This compound is part of a broader class of chemicals known for their applications in different fields, including materials science and pharmacology.

Synthesis Analysis

  • A novel approach to synthesize derivatives involving alpha-nitro ketone intermediates, including compounds similar to 4-Chlorophenyl pyridin-3-yl ketone, has been developed, demonstrating the versatility of these compounds in synthesis (Zhang, Tomizawa, & Casida, 2004).

Molecular Structure Analysis

  • Detailed investigations into the molecular structure of compounds related to 4-Chlorophenyl pyridin-3-yl ketone have been conducted. These studies include vibrational studies, quantum chemical analysis, and topological evaluations (Sivakumar et al., 2021).

Chemical Reactions and Properties

  • The compound's ability to undergo various chemical reactions, such as with alpha-nitro ketones, showcases its chemical versatility and the potential for creating a range of derivatives with diverse properties (Zhang et al., 2004).

Physical Properties Analysis

  • The physical properties of related compounds, including their vibrational modes and geometrical parameters, have been extensively studied, providing insights into the physical characteristics of 4-Chlorophenyl pyridin-3-yl ketone (Sivakumar et al., 2021).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, are evident in the compound's interaction with various chemicals and its behavior in different chemical reactions. The versatility in forming derivatives indicates a range of chemical properties (Zhang et al., 2004).

Scientific Research Applications

1. Nonlinear Optics

  • Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in nonlinear optics. This is confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
  • Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
  • Results: The static and dynamic polarizability are found to be many-fold higher than that of urea. The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

2. Anti-Inflammatory

  • Application Summary: Compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol (36) and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine (37), which are derivatives of 4-Chlorophenyl pyridin-3-yl ketone, showed significant anti-inflammatory activity .
  • Methods of Application: The compounds were tested for their ability to inhibit inflammation using paw edema and acetic acid-induced writhings .
  • Results: Compounds 36 and 37 showed 87.4% and 88.2% inflammation inhibition using paw edema, and 78.5% and 76.6% inhibition of acetic acid-induced writhings, respectively .

3. Blood Glucose Reduction

  • Application Summary: Compounds derived from 4-Chlorophenyl pyridin-3-yl ketone may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial .
  • Methods of Application: The compounds were tested for their ability to reduce blood glucose levels .
  • Results: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in the treatment of type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

4. Optoelectronic Device Fabrication

  • Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in optoelectronic device fabrications .
  • Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
  • Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

5. Synthesis of Pyridin-2-yl-methanones

  • Application Summary: 4-Chlorophenyl pyridin-3-yl ketone can be used in the synthesis of pyridin-2-yl-methanones, which are important pharmaceutical intermediates .
  • Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
  • Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

6. Synthesis of Bepotastine and Cloperastine

  • Application Summary: (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively, can be derived from 4-Chlorophenyl pyridin-3-yl ketone .
  • Methods of Application: The biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH) .
  • Results: The synthesis of bepotastine and cloperastine using these intermediates has been reported .

4. Optoelectronic Device Fabrication

  • Application Summary: The molecule 3- (4-chlorophenyl)-1- (pyridin-3-yl) prop-2-en-1-one, a derivative of 4-Chlorophenyl pyridin-3-yl ketone, has potential applications in optoelectronic device fabrications .
  • Methods of Application: The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level .
  • Results: The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

5. Synthesis of Pyridin-2-yl-methanones

  • Application Summary: 4-Chlorophenyl pyridin-3-yl ketone can be used in the synthesis of pyridin-2-yl-methanones, which are important pharmaceutical intermediates .
  • Methods of Application: An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions was described .
  • Results: Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .

6. Synthesis of Bepotastine and Cloperastine

  • Application Summary: (S)-4-Chlorophenylpyridylmethanol and ®-4-chlorobenzhydrol, which are key pharmaceutical intermediates for the synthesis of bepotastine and cloperastine, respectively, can be derived from 4-Chlorophenyl pyridin-3-yl ketone .
  • Methods of Application: The biocatalytic approach to prepare these bulky diaryl ketones remains challenging because of the low activity of naturally occurring alcohol dehydrogenases (ADH) .
  • Results: The synthesis of bepotastine and cloperastine using these intermediates has been reported .

Future Directions

The potential applications of 4-Chlorophenyl pyridin-3-yl ketone in nonlinear optics have been confirmed by second and third harmonic generation studies . The static and dynamic polarizability of this compound was found to be many-fold higher than that of urea . These studies suggest that this material possesses superior properties and could be applied in optoelectronic device fabrications .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWGUDFNQIAHEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163054
Record name 4-Chlorophenyl pyridin-3-yl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorophenyl pyridin-3-yl ketone

CAS RN

14548-44-8
Record name (4-Chlorophenyl)-3-pyridinylmethanone
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Record name 4-Chlorophenyl pyridin-3-yl ketone
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Record name 4-Chlorophenyl pyridin-3-yl ketone
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Record name 4-chlorophenyl pyridin-3-yl ketone
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